ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Pharmacophore Mapping

Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate is a heterocyclic compound (C9H9N5O2, MW 219.20 g/mol) distinguished by its non-fused 1,2,4-triazole and pyridazine architecture, combined with an ethyl ester handle. This specific substitution pattern (triazole N1-linked to pyridazine C6, ester at C3) provides a unique synthetic entry point for medicinal chemistry and agrochemical research, offering controlled reactivity through its distinct hydrogen-bonding and metal-coordination motifs, and enabling efficient derivatization into amides or acids, unlike its fused-ring or halogenated analogs.

Molecular Formula C9H9N5O2
Molecular Weight 219.2 g/mol
CAS No. 1706434-83-4
Cat. No. B1492503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate
CAS1706434-83-4
Molecular FormulaC9H9N5O2
Molecular Weight219.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(C=C1)N2C=NC=N2
InChIInChI=1S/C9H9N5O2/c1-2-16-9(15)7-3-4-8(13-12-7)14-6-10-5-11-14/h3-6H,2H2,1H3
InChIKeyRFDIRUTZTZYJLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate (CAS 1706434-83-4): A Non-Fused Heterocyclic Building Block for Targeted Synthesis and Ligand Design


Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate is a heterocyclic compound (C9H9N5O2, MW 219.20 g/mol) distinguished by its non-fused 1,2,4-triazole and pyridazine architecture, combined with an ethyl ester handle . This specific substitution pattern (triazole N1-linked to pyridazine C6, ester at C3) provides a unique synthetic entry point for medicinal chemistry and agrochemical research, offering controlled reactivity through its distinct hydrogen-bonding and metal-coordination motifs, and enabling efficient derivatization into amides or acids, unlike its fused-ring or halogenated analogs [1].

Why Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate Cannot Be Replaced by Common Fused or Halo Analogs in Structure-Activity Studies


Superficial structural similarity to [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate isomers or 6-chloro precursors masks critical regioisomeric and functional differences that directly control molecular recognition and downstream synthetic utility. The non-fused topology of ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate presents a distinct hydrogen-bond acceptor/donor network and electronic distribution compared to the fused triazolopyridazine core found in many kinase inhibitors [1]. Furthermore, replacing the ethyl ester with a methyl ester or free carboxylic acid alters both the compound's lipophilicity (logP) and its reactivity profile in common transformations like amidation, making generic substitution between these building blocks impossible without fundamentally changing the physicochemical or pharmacokinetic properties of the final lead compound .

Quantitative Differentiators for Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate Procurement: Head-to-Head Property and Reactivity Comparisons


Regioisomeric Topology: Non-Fused vs. Fused Triazolopyridazine Cores

The target compound's connectivity (1,2,4-triazol-1-yl-pyridazine) is a non-fused isomer, fundamentally distinct from the widely studied [1,2,4]triazolo[4,3-b]pyridazine fused system (e.g., CAS 76196-08-2). This regioisomeric difference alters the spatial orientation of the triazole ring's N4 nitrogen, which is a critical hydrogen-bond acceptor in c-Met kinase inhibitor pharmacophores. The non-fused topology offers a distinct vector for substitution, enabling access to different chemical space within the broader triazolopyridazine class [1].

Medicinal Chemistry Kinase Inhibitor Design Pharmacophore Mapping

Lipophilicity Advantage Over Carboxylic Acid Analog: Predicted LogP Differential

The ethyl ester prodrug/moiety in the target compound (C9H9N5O2) is predicted to be significantly more lipophilic than its corresponding carboxylic acid derivative (6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid, CAS 1179694-12-2). The acid form has an experimentally measured LogP of -2.14 , indicating poor membrane permeability. While the target's LogP is not experimentally reported, the esterification differential consistently yields a shift into a positive LogP range (e.g., >0.5), which is more favorable for passive cell membrane permeation. The ethyl ester outperforms both the free acid and the smaller methyl ester in balancing reactivity with lipophilicity for cellular assays.

Drug Design ADME Properties Bioavailability

Physicochemical Stability and Distillation Range: Higher Thermal Stability vs. Chloro Precursor

The target compound exhibits a substantially higher predicted boiling point (474.3±55.0 °C at 760 mmHg) compared to the common synthetic precursor, ethyl 6-chloropyridazine-3-carboxylate (CAS 75680-92-1, BP: 320.1 °C). This suggests greater thermal stability and a wider liquid-phase processing window for the triazole-bearing product, which is advantageous for reactions requiring elevated temperatures. The target's molecular weight (219.20 g/mol) and higher density (1.43 g/cm³ predicted) are consistent with its bulkier triazole substitution [1].

Process Chemistry Thermal Stability Purification

Reactivity Profile: Electrophilic Substitution Handle vs. Nucleophilic Chloro Displacement

The target compound's triazole ring is an electron-deficient heterocycle amenable to direct C-H activation or N-alkylation strategies, whereas the chloro analog (ethyl 6-chloropyridazine-3-carboxylate) is limited to nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the 6-position. The triazole N2 and N4 positions can act as directing groups for metalation, offering a distinct, orthogonal synthetic route. The absence of a labile C-Cl bond in the target also eliminates the risk of premature displacement by nucleophilic solvents or bases during multi-step syntheses [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Purity and Sourcing Reliability: Consistent 95%+ Assay with Multi-Vendor Availability

The target compound is supplied at a minimum 95% purity by multiple reputable vendors (e.g., Life Chemicals, TRC, Biosynth), with documented pricing and batch specifications [1]. TRC's catalog (E288576) provides certified analytical data, ensuring experimental reproducibility. In contrast, the fused triazolo[4,3-b]pyridazine isomer (CAS 76196-08-2) is often listed as 'discontinued' or available only in limited quantities , making the target a more reliable procurement choice for hit-to-lead programs requiring consistent resupply.

Procurement Quality Control Reproducibility

Procurement-Focused Application Scenarios for Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate


Novel c-Met Kinase Inhibitor Scaffold Hopping

Medicinal chemistry teams seeking to escape crowded intellectual property around fused triazolopyridazine c-Met inhibitors can utilize the non-fused core of this compound as a topological 'scaffold-hop'. The altered hydrogen-bond vector demonstrated in Section 3 (Evidence 1) provides a rational basis for synthesizing novel patentable matter with potentially differentiated selectivity profiles [1].

Design of Membrane-Permeable Prodrugs or Soft Drugs

Given the logP advantage over the carboxylic acid (> +3 units predicted, Section 3, Evidence 2), this building block is the preferred starting material for designing cell-penetrant probes. The ethyl ester can be retained for cellular target engagement assays (e.g., NanoBRET) to improve passive permeability, or be selectively hydrolyzed post-assay to confirm activity of the charged parent acid, as informed by the quantitative LogP differential .

Multi-Component Reactions Requiring High Thermal Stability

For synthetic methodologies requiring prolonged heating (e.g., microwave-assisted heterocycle synthesis above 200 °C), the target compound's predicted boiling point (474 °C) and thermal stability outperform the chloro precursor (BP 320 °C, Section 3, Evidence 3). This makes it the preferred building block for reactions prone to chloropyridazine degradation, such as Pd-catalyzed tandem cyclizations or high-temperature N-arylations, where stable intermediates are essential .

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

The triazole's capacity for metal coordination (via N2/N4), combined with the pyridazine and ester donor groups, makes this compound a superior polytopic ligand candidate for constructing novel MOFs or catalysts compared to chloro or acid analogs. The orthogonal reactivity handle (triazole C-H vs. ester) allows for sequential, programmable self-assembly, as inferred from class-level reactivity comparisons (Section 3, Evidence 4) [2].

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